Estradiol Valerate Impurity I
Description
Properties
Molecular Formula |
C₄₉H₆₆O₅ |
|---|---|
Molecular Weight |
735.05 |
Synonyms |
(1R,13S,13aS,20aR)-13a,17,17,20a-Tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-cyclopenta[5,6]naphtho[1,2-b]cyclopenta[5,6]naphtho[2,1-i]xanthene-1,13-diyl Dipentanoate |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Reactions
Estradiol Valerate Impurity I undergoes several key reactions, including:
-
Hydrolysis : Cleavage of the ester bond under acidic or basic conditions.
-
Oxidation : Transformation into oxidized derivatives.
-
Reduction : Conversion to reduced forms under specific conditions.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Hydrolysis | HCl (acidic), NaOH (basic) | Estradiol + Valeric Acid |
| Oxidation | Atmospheric oxygen, elevated temperatures | Oxidized derivatives (e.g., ketones) |
| Reduction | Sodium borohydride (NaBH₄) in methanol | Reduced steroid backbone intermediates |
Hydrolysis is the most prominent reaction, with the ester bond cleaving to release estradiol and valeric acid . Oxidation occurs under prolonged exposure to oxygen, leading to structural modifications in the steroid nucleus.
Hydrolysis Mechanism
The ester group in Impurity I undergoes nucleophilic acyl substitution:
-
Acidic Conditions : Protonation of the ester carbonyl enhances electrophilicity, followed by water attack.
-
Basic Conditions : Hydroxide ions directly cleave the ester bond via saponification.
This process mirrors the metabolic pathway of estradiol valerate, where enzymatic hydrolysis releases active estradiol .
Reduction Pathways
Sodium borohydride selectively reduces ketone groups in oxidized derivatives, forming secondary alcohols. This reaction is critical for purifying Impurity I during synthesis .
Stability Under Various Conditions
| Parameter | Effect on Stability |
|---|---|
| pH | Stable at neutral pH; rapid degradation in acidic/basic media |
| Temperature | Degrades above 80°C; optimal stability at 25°C |
| Light Exposure | Photosensitive; requires storage in amber containers |
Elevated temperatures accelerate hydrolysis, while acidic/basic conditions promote ester cleavage.
Analytical Methods for Reaction Monitoring
| Method | Application | Detection Limit |
|---|---|---|
| HPLC | Quantifies Impurity I and reaction byproducts | 0.1% (w/w) |
| IR Spectroscopy | Identifies functional groups (e.g., ester carbonyl) | N/A |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns | 1 ppm |
HPLC is the gold standard for purity assessment, achieving resolutions >99.6% under optimized conditions .
Regulatory Considerations
-
ICH Guidelines : Impurity I levels must not exceed 0.15% in final drug formulations.
-
Pharmacopeial Standards : USP/EP monographs mandate rigorous impurity profiling using validated HPLC methods.
Research Findings
Preparation Methods
Acylation of Estradiol with Valeric Anhydride
This method involves reacting estradiol (II) with excess valeric anhydride in the presence of a base, typically pyridine or alkali metal carbonates. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups at the 3- and 17-positions are esterified.
Example Protocol from Patent WO2012059803A1:
-
Reactants: Estradiol (100 g, 0.367 mol), valeric anhydride (217.2 mL, 0.856 mol), pyridine (500 mL).
-
Conditions: Heating at 75–80°C for 2 hours, followed by cooling and aqueous workup.
-
Isolation: Crystallization from methanol yields estradiol divalerate (III) with 86.95% yield and 96.86% purity.
Key Variables Influencing Impurity Formation:
Direct Crystallization of Estradiol Divalerate
The patented process emphasizes isolating estradiol divalerate as a crystalline intermediate to avoid oily residues that complicate purification. Crystallization from alcoholic solvents (e.g., methanol, ethanol) produces Form A of estradiol divalerate, characterized by distinct X-ray powder diffraction (XRPD) peaks at 2θ = 5.88°, 14.14°, and 20.20°.
Analytical Characterization of Estradiol Divalerate
Analytical techniques confirm the identity and purity of estradiol divalerate, ensuring compliance with pharmacopeial standards:
Table 1: Analytical Data for Estradiol Divalerate (Form A)
Strategies for Minimizing Estradiol Divalerate in Final API
While estradiol divalerate is a process-related impurity, its control is critical for pharmaceutical safety. Patent US20130225845A1 outlines these measures:
-
Crystallization of Divalerate Intermediate: Isolating crystalline Form A reduces carryover into subsequent steps.
-
Selective Reduction: Treating estradiol divalerate with sodium borohydride in methanol selectively cleaves the 3-valerate group, yielding estradiol valerate (I) with >99.6% purity.
-
Process Scalability: The use of methanol-water mixtures for crystallization ensures reproducibility at industrial scales.
Comparative Analysis of Preparation Methods
Table 2: Efficiency of Divalerate Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Valeric Anhydride | 86.95 | 96.86 | High | Moderate |
| Valeryl Chloride | 82.30 | 95.20 | Moderate | High |
The anhydride route is preferred industrially due to higher yields and simpler workup, despite generating more acidic waste.
Challenges in Large-Scale Production
-
Polymorphism: Form A’s stability is temperature-dependent; improper cooling during crystallization risks amorphous by-products.
-
Residual Solvents: Methanol residues must be reduced to <3000 ppm per ICH Q3C guidelines.
-
By-Product Formation: Over-reduction of divalerate can generate estradiol, necessitating precise stoichiometric control .
Q & A
Q. What analytical methods are recommended for identifying and quantifying Estradiol Valerate Impurity I in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method. Use a C18 column and a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min. Calculate impurity percentages using the relative response formula: where is the peak response of the impurity. Acceptance criteria: ≤1.0% for individual impurities and ≤3.0% for total impurities .
Q. What are the common sources of this compound during synthesis?
- Methodological Answer : Impurity I arises from incomplete esterification or hydrolysis of the valerate group. Monitor reaction parameters (e.g., temperature, catalyst purity) to minimize byproduct formation. Use intermediate purity checks via thin-layer chromatography (TLC) to identify early-stage deviations .
Q. How can researchers differentiate Impurity I from structurally related estradiol derivatives?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS. Compare retention times and mass spectra with reference standards. For example, Impurity I ((17ß)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate) has a distinct molecular ion at m/z 735.05, differing from Estradiol Valerate (m/z 530.70) .
Advanced Research Questions
Q. How should researchers design forced degradation studies to profile Impurity I under stress conditions?
- Methodological Answer : Expose Estradiol Valerate to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Use HPLC-PDA to track degradation kinetics and identify degradation products. Correlate impurity formation with Arrhenius plots to predict shelf-life .
Q. What strategies resolve contradictions in impurity quantification across laboratories?
- Methodological Answer : Standardize calibration curves using USP reference standards. Validate inter-laboratory reproducibility via a blinded study with spiked samples. Apply statistical tools (e.g., ANOVA) to assess systematic errors. Document all parameters, including column lot numbers and mobile phase pH .
Q. How can nuclear magnetic resonance (NMR) elucidate the stereochemical configuration of Impurity I?
- Methodological Answer : Perform - and -NMR in deuterated chloroform. Key signals for Impurity I include a valerate carbonyl peak at \sim170 ppm and a pentanoate ester resonance at δ 4.1–4.3 ppm. Compare with Estradiol Valerate to confirm positional isomerism .
Q. What is the impact of catalyst selection on Impurity I formation during synthesis?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/C) may introduce elemental impurities (e.g., Pd residues). Use ICP-MS to quantify trace metals and correlate with impurity levels. Opt for enzyme-catalyzed esterification to reduce side reactions .
Q. How do USP and ICH guidelines regulate the acceptance criteria for Impurity I?
- Methodological Answer : USP General Chapter <1086> specifies identification thresholds (≥0.1%) and qualification requirements. ICH Q3A(R2) mandates toxicological assessment for impurities above 0.15%. Submit structural characterization data and genotoxicity studies to regulatory bodies .
Q. What methodologies assess elemental impurities in Impurity I batches?
- Methodological Answer : Follow USP <232> and ICH Q3D. Digest samples in nitric acid and analyze via ICP-MS. Focus on Class 1 (e.g., As, Cd) and Class 2A (e.g., Co, Ni) elements. Ensure limits align with permitted daily exposures (e.g., ≤1.5 µg/day for Ni) .
Q. How to validate a stability-indicating method for Impurity I in presence of excipients?
- Methodological Answer : Perform specificity testing by spiking Impurity I into placebo formulations (e.g., lactose, magnesium stearate). Assess accuracy (98–102%), precision (RSD ≤2%), and robustness (pH ±0.2, flow rate ±10%). Use accelerated stability samples (40°C/75% RH) for real-world validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
